6,7-Dimethoxyisoquinoline

PDE10A inhibition Selectivity PDE3A/PDE3B

6,7-Dimethoxyisoquinoline (Backebergine) is a non-fungible isoquinoline building block whose 6,7-dimethoxy substitution pattern is SAR-validated across multiple therapeutic targets. It is the core scaffold for the first reported potent, reversible GFAT inhibitor series (RO0509347, IC50 1 µM, in vivo efficacy in ob/ob mice). In PDE10A programs, derivative 8c achieves 28 nM IC50 with 79-fold selectivity over PDE3A—critical for minimizing cardiovascular off-targets. Sigma-2 ligands derived from its tetrahydroisoquinoline analog achieve Kd 0.66 nM, a 30-fold affinity improvement. 3-Phenyl-substituted derivatives show anti-MRSA/VRE activity with minimal mammalian cytotoxicity. Substituting generic isoquinoline forfeits these SAR-validated profiles. Supplied as ≥98% purity crystalline solid. Request bulk pricing.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 15248-39-2
Cat. No. B095607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyisoquinoline
CAS15248-39-2
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=NC=CC2=C1)OC
InChIInChI=1S/C11H11NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h3-7H,1-2H3
InChIKeyJAJVYESKUNMYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyisoquinoline CAS 15248-39-2: Core Chemical Identity and Procurement Baseline


6,7-Dimethoxyisoquinoline (CAS 15248-39-2), also known as backebergine, is a member of the isoquinoline class carrying two methoxy substituents at positions 6 and 7 [1]. It is a heterocyclic aromatic compound with molecular formula C11H11NO2 and a molecular weight of 189.21 . Commercially, it is supplied as a solid with a melting point range of 92.0 to 96.0 °C and typical purity specifications of ≥98.0% (GC) . This core scaffold serves as a fundamental building block for the synthesis of diverse bioactive isoquinoline derivatives .

Why Unsubstituted or Differently Substituted Isoquinolines Cannot Replace 6,7-Dimethoxyisoquinoline in Target-Specific Research


The 6,7-dimethoxy substitution pattern on the isoquinoline ring is not arbitrary; it dictates a distinct pharmacological and physicochemical profile that cannot be replicated by unsubstituted isoquinoline or alternative substitution patterns. Structure-activity relationship (SAR) studies across multiple therapeutic targets confirm that the 6,7-dimethoxy group is essential for achieving potent inhibition of enzymes such as glutamine fructose-6-phosphate amidotransferase (GFAT), where it forms the core of the first reported potent and reversible GFAT inhibitor series [1], and acetylcholinesterase (AChE), where this substitution pattern yielded IC50 values in the low micromolar range [2]. Furthermore, the 6,7-dimethoxy substitution confers specific physicochemical properties—including a defined melting point range of 92.0–96.0 °C, predicted pKa of 6.25, and distinct solubility profile—that directly impact synthetic handling and formulation development . These combined SAR and property differences mean that substituting a generic isoquinoline would result in unpredictable or lost activity in target-specific assays and altered downstream processing characteristics, making 6,7-dimethoxyisoquinoline a non-fungible research material.

6,7-Dimethoxyisoquinoline: Head-to-Head Quantitative Differentiation Data Against Comparator Compounds


PDE10A Inhibition: Superior Selectivity Profile of 6,7-Dimethoxyisoquinoline Derivative 8c Versus Papaverine

A 6,7-dimethoxyisoquinoline derivative, compound 8c (1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline), was directly compared to papaverine for phosphodiesterase 10A (PDE10A) inhibition and selectivity. While compound 8c demonstrated similar PDE10A potency to papaverine, it exhibited substantially improved selectivity against PDE3A and PDE3B isoforms .

PDE10A inhibition Selectivity PDE3A/PDE3B

GFAT Inhibition: 6,7-Dimethoxyisoquinoline as the Core for First-in-Class Potent and Reversible Inhibitors

The 6,7-dimethoxyisoquinoline scaffold was identified through high-throughput screening and subsequent hit-to-lead optimization as the core structure for the first reported series of potent and reversible glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitors [1]. This represents a class-level differentiation from other isoquinoline scaffolds which have not been reported as GFAT inhibitors.

GFAT inhibition Metabolic disease First-in-class

Antibacterial Activity: 6,7-Dimethoxyisoquinoline-Based 3-Phenyl Derivatives as FtsZ-Targeting Agents with Minimal Mammalian Cytotoxicity

A series of 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives were synthesized and evaluated for antibacterial activity, demonstrating a mechanism of action targeting the bacterial cell division protein FtsZ. Unlike many broad-spectrum antibacterial scaffolds, these 6,7-dimethoxyisoquinoline derivatives exhibited minimal cross-reaction with mammalian β-tubulin and little or no human cytotoxicity [1].

Antibacterial FtsZ inhibition MRSA

AChE Inhibition: Quantitative SAR Around the 6,7-Dimethoxyisoquinoline Core

Structure-activity relationship studies on isoquinoline-based acetylcholinesterase inhibitors demonstrated that the 6,7-dimethoxy substitution pattern on the reduced isoquinoline ring is critical for potent AChE inhibition. The corresponding reduced form of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline and its dihydro analog yielded IC50 values in the single-digit micromolar range [1].

Acetylcholinesterase inhibition Alzheimer's disease SAR

Sigma-2 Receptor Affinity: Selective Binding Profile of 6,7-Dimethoxy-Tetrahydroisoquinoline Derivatives

A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for sigma-1 and sigma-2 receptor binding affinities. Most analogs showed good to excellent binding affinities for sigma-2 receptor with no or low affinities for sigma-1 receptor [1]. In comparative radioligand studies, a related 6,7-dimethoxy-tetrahydroisoquinoline-derived radioligand exhibited a 30-fold higher affinity for sigma-2 receptors compared to an alternative scaffold [2].

Sigma-2 receptor Radioligand Binding affinity

Anticonvulsant Activity: In Vivo Efficacy of 6,7-Dimethoxyisoquinoline Derivatives in DBA/2 Mouse Model

A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were designed based on established SAR and evaluated for anticonvulsant activity in the DBA/2 mouse audiogenic seizure model. The compound 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d) displayed significant anticonvulsant activity in this in vivo model [1].

Anticonvulsant Epilepsy In vivo efficacy

6,7-Dimethoxyisoquinoline: Validated Application Scenarios Driven by Comparative Evidence


Scaffold for Developing PDE10A Inhibitors with Reduced Cardiovascular Liability

Use 6,7-dimethoxyisoquinoline as the core starting material for synthesizing PDE10A inhibitors requiring improved selectivity over PDE3A/PDE3B. The direct head-to-head comparison with papaverine demonstrated that 6,7-dimethoxyisoquinoline derivative 8c achieved a PDE10A IC50 of 28 ± 1.2 nM with approximately 79-fold selectivity against PDE3A, outperforming papaverine's selectivity profile . This scenario applies to CNS drug discovery programs where cardiovascular off-target effects associated with PDE3 inhibition must be minimized.

Starting Material for First-in-Class GFAT Inhibitor Synthesis

Employ 6,7-dimethoxyisoquinoline as the essential building block for generating novel GFAT inhibitors targeting metabolic diseases. The scaffold was identified as the core for the first reported potent and reversible GFAT inhibitor series, with compound RO0509347 achieving an IC50 of 1 μM and demonstrating in vivo efficacy in reducing glucose excursion in ob/ob mice . No alternative isoquinoline scaffolds have been validated for this target, making 6,7-dimethoxyisoquinoline the non-substitutable starting point for this therapeutic area.

Core Pharmacophore for Sigma-2 Receptor Ligand Development

Utilize 6,7-dimethoxyisoquinoline derivatives for developing high-affinity sigma-2 receptor ligands. Comparative radioligand binding studies established that a 6,7-dimethoxy-tetrahydroisoquinoline-derived compound achieved a Kd of 0.66 ± 0.12 nM, representing a 30-fold improvement in affinity over an alternative scaffold . Additionally, SAR studies confirmed that most derivatives in this series exhibit good to excellent sigma-2 binding with minimal sigma-1 cross-reactivity [1]. This scenario supports procurement for oncology and CNS imaging agent development programs targeting sigma-2 receptors.

Lead Scaffold for FtsZ-Targeting Antibacterial Agents Against MDR Strains

Deploy 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives in antibacterial programs targeting multidrug-resistant Gram-positive pathogens. These compounds demonstrated activity against MRSA and VRE strains while exhibiting minimal cross-reaction with mammalian β-tubulin and little or no human cytotoxicity—a key differentiation from structurally related antibacterial alkaloids like berberine and sanguinarine . This scenario is particularly relevant for programs requiring novel mechanism-of-action antibiotics with a favorable safety margin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.